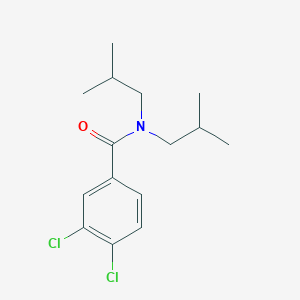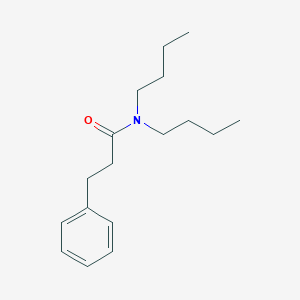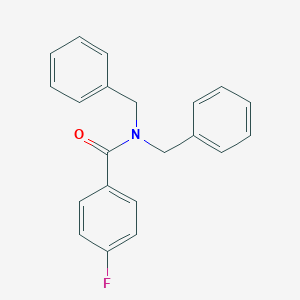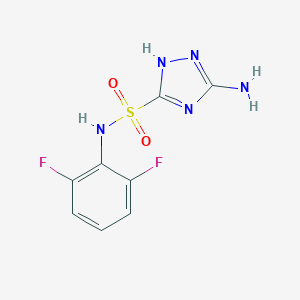![molecular formula C12H19N B181004 2-méthyl-N-[(4-méthylphényl)méthyl]propan-1-amine CAS No. 869942-00-7](/img/structure/B181004.png)
2-méthyl-N-[(4-méthylphényl)méthyl]propan-1-amine
Vue d'ensemble
Description
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom and a benzyl group substituted with a methyl group at the para position
Applications De Recherche Scientifique
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
A similar compound, 2-methyl-n-((2’- (pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (pf-04455242), has been identified as a κ-opioid receptor (kor) antagonist
Mode of Action
Benzylic compounds, which include this compound, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .
Biochemical Pathways
The similar compound pf-04455242, a kor antagonist, would be expected to affect pathways involving κ-opioid receptors .
Analyse Biochimique
Biochemical Properties
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . By inhibiting MAO, 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Cellular Effects
The effects of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the cAMP (cyclic adenosine monophosphate) signaling pathway, which plays a crucial role in regulating various cellular functions, including metabolism, gene transcription, and cell growth . Additionally, 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can alter gene expression by affecting transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine exerts its effects through several mechanisms. One of the key mechanisms is the inhibition of monoamine oxidase, which prevents the breakdown of neurotransmitters and increases their availability in the synaptic cleft . This compound also binds to and activates trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that modulates neurotransmitter release and reuptake . Furthermore, 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and increase locomotor activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and cardiovascular issues . Threshold effects have been observed, where the compound exhibits beneficial effects at certain concentrations but becomes harmful at higher levels. Understanding the dosage-dependent effects of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites can then undergo further transformations, including hydroxylation, demethylation, and deamination . The metabolic pathways of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by organic cation transporters (OCTs) and other membrane proteins . The distribution of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine within tissues can influence its localization and accumulation, affecting its overall pharmacological profile.
Subcellular Localization
The subcellular localization of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can impact its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can direct it to specific organelles, where it can interact with different biomolecules and exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methylbenzaldehyde with 2-methylpropan-1-amine. This reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles like bromine or chloromethane can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-2-phenylpropan-1-amine: Similar structure but lacks the methyl group on the benzyl ring.
N-benzyl-2-methylpropan-1-amine: Similar structure but lacks the methyl group on the nitrogen atom.
Uniqueness
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine is unique due to the presence of both a methyl group on the nitrogen atom and a methyl-substituted benzyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWFOZSZFFZDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405886 | |
| Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-00-7 | |
| Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)



![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)

